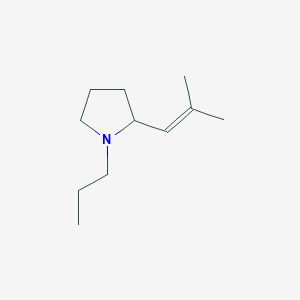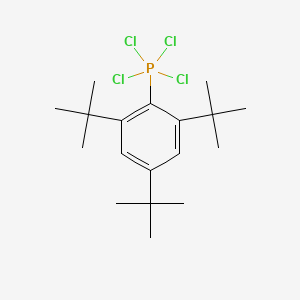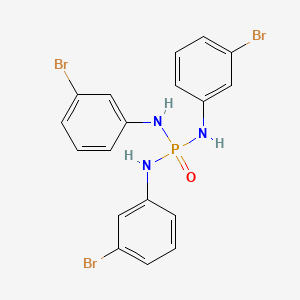
Oxan-3-yl trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxan-3-yl trifluoroacetate is an organic compound that features a trifluoroacetate group attached to an oxan-3-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxan-3-yl trifluoroacetate typically involves the reaction of oxan-3-ol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Oxan-3-ol+Trifluoroacetic anhydride→Oxan-3-yl trifluoroacetate+Acetic acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxan-3-yl trifluoroacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form oxan-3-ol and trifluoroacetic acid.
Substitution: The trifluoroacetate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction: Under reducing conditions, the trifluoroacetate group can be converted to a trifluoromethyl group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Oxan-3-ol and trifluoroacetic acid.
Substitution: Various oxan-3-yl derivatives depending on the nucleophile used.
Reduction: Oxan-3-yl trifluoromethyl compounds.
Wissenschaftliche Forschungsanwendungen
Oxan-3-yl trifluoroacetate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which oxan-3-yl trifluoroacetate exerts its effects involves the interaction of the trifluoroacetate group with various molecular targets. The trifluoroacetate group is highly electronegative, which can influence the reactivity and stability of the compound. In biological systems, this compound may interact with enzymes and proteins, potentially inhibiting their activity by modifying key functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetic acid: A simple trifluoroacetate compound used in various chemical reactions.
Trifluoroacetyl chloride: Another trifluoroacetate derivative used in organic synthesis.
Trifluoroacetic anhydride: Used as a reagent for introducing trifluoroacetate groups.
Uniqueness
Oxan-3-yl trifluoroacetate is unique due to the presence of the oxan-3-yl moiety, which imparts distinct chemical properties compared to other trifluoroacetate compounds. This uniqueness makes it valuable for specific applications where the combination of the oxan-3-yl and trifluoroacetate groups is advantageous.
Eigenschaften
CAS-Nummer |
88410-38-2 |
|---|---|
Molekularformel |
C7H9F3O3 |
Molekulargewicht |
198.14 g/mol |
IUPAC-Name |
oxan-3-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)6(11)13-5-2-1-3-12-4-5/h5H,1-4H2 |
InChI-Schlüssel |
PKYHVPUMLIGKMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


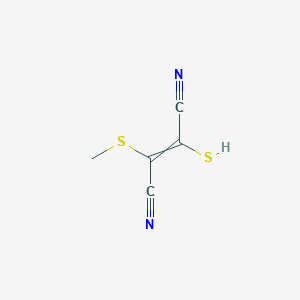
![N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14381859.png)
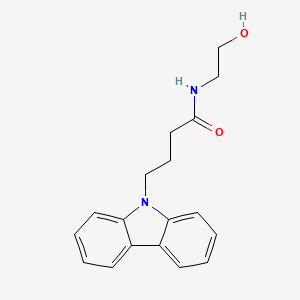
![Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate](/img/structure/B14381871.png)

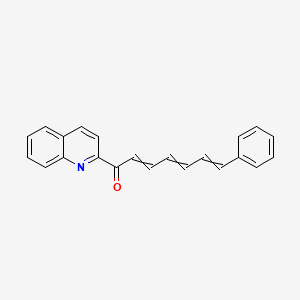
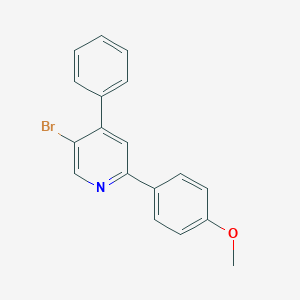
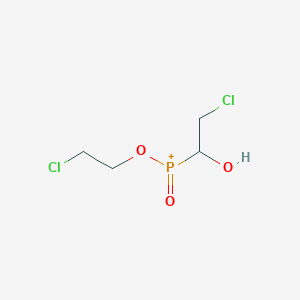
phosphanium bromide](/img/structure/B14381899.png)

